Methyl 6-chloro-2,3-difluorobenzoate

Description

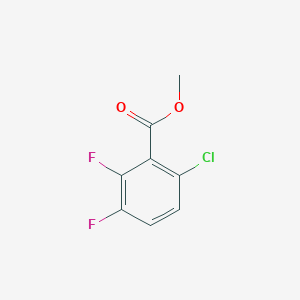

Methyl 6-chloro-2,3-difluorobenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with chlorine at position 6 and fluorine atoms at positions 2 and 2. The methyl ester group at the carboxyl position differentiates it from ethyl or other alkyl ester analogs. These compounds are typically intermediates in agrochemical or pharmaceutical synthesis, where halogenation influences reactivity and biological activity .

Properties

Molecular Formula |

C8H5ClF2O2 |

|---|---|

Molecular Weight |

206.57 g/mol |

IUPAC Name |

methyl 6-chloro-2,3-difluorobenzoate |

InChI |

InChI=1S/C8H5ClF2O2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,1H3 |

InChI Key |

FGQMNINFLPRZDD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-chloro-2,3-difluorobenzoate can be synthesized through the esterification of 6-chloro-2,3-difluorobenzoic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-2,3-difluorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation: The methyl ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Oxidation: Potassium permanganate in aqueous medium under reflux conditions.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the chlorine atom.

Reduction: The major product is 6-chloro-2,3-difluorobenzyl alcohol.

Oxidation: The major product is 6-chloro-2,3-difluorobenzoic acid.

Scientific Research Applications

Methyl 6-chloro-2,3-difluorobenzoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex fluorinated aromatic compounds.

Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

Medicine: Explored for its role in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of methyl 6-chloro-2,3-difluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the structure of the molecules derived from this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 6-chloro-2,3-difluorobenzoate to analogs based on substituent type, position, and physicochemical properties.

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity and Stability

- Ester Group : Ethyl esters (e.g., Ethyl 6-chloro-2,3-difluorobenzoate) generally have lower volatility than methyl esters due to longer alkyl chains, impacting their handling and storage requirements .

- Positional Isomerism : Methyl 2-bromo-6-fluorobenzoate differs in halogen placement, which could alter electronic effects on the aromatic ring, affecting electrophilic substitution tendencies .

Hazard and Handling Comparisons

- Ethyl 6-chloro-2,3-difluorobenzoate carries hazard warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335), likely due to its ester and halogen content . Methyl analogs may share similar hazards but require verification.

- Ethyl 2-chloro-6-fluoro-3-methylbenzoate includes additional methyl substitution, which may reduce volatility compared to non-methylated analogs .

Research and Application Insights

For example:

Biological Activity

Methyl 6-chloro-2,3-difluorobenzoate is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound consists of a benzoate core with two fluorine atoms and a chlorine atom substituting hydrogen atoms on the benzene ring. The presence of these halogen atoms can significantly influence the compound's reactivity and biological interactions.

Structural Formula

The biological activity of this compound may be attributed to its interaction with various biological targets, including enzymes and receptors. The halogen substituents enhance the compound's binding affinity and specificity, which is crucial for its potential therapeutic applications.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering physiological responses.

- Receptor Binding : It may interact with various receptors, modulating their activity and influencing cellular signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity. For example:

- Antimicrobial Activity : Research indicated that this compound can inhibit the growth of certain bacterial strains, suggesting potential as an antimicrobial agent.

- Cytotoxicity : In cell line assays, the compound showed varying degrees of cytotoxicity against different cancer cell lines, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa | 15.4 | Moderate cytotoxicity |

| MCF-7 | 22.8 | Selective against breast cancer cells |

| A549 | 18.5 | Effective against lung cancer cells |

Case Studies

- Anticancer Research : A study evaluated the effects of this compound on breast cancer cells (MCF-7). The results indicated that the compound induced apoptosis and inhibited cell proliferation through the activation of caspase pathways .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations above 10 µM .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound | Biological Activity |

|---|---|

| Methyl 5-chloro-2,3-difluorobenzoate | Moderate antimicrobial activity |

| Methyl 4-chloro-2,6-difluorobenzoate | High cytotoxicity against cancer cells |

| Methyl 6-cyano-2,3-difluorobenzoate | Strong enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.